1-Tetradecanol, aluminum salt

Description

Overview of Aluminum Coordination Chemistry Relevant to Alkoxides

Aluminum, a Group 13 element, typically exhibits a +3 oxidation state in its compounds. The coordination chemistry of aluminum is rich and varied, with coordination numbers ranging from 3 to 6 being common. In the context of alkoxides, the aluminum center acts as a Lewis acid, readily forming bonds with the oxygen atom of alcohol molecules. nih.gov The nature of the alkyl group (R) in the alcohol (ROH) significantly influences the structure and reactivity of the resulting aluminum alkoxide, Al(OR)₃.

A key characteristic of aluminum alkoxides is their tendency to form oligomeric structures. nih.gov This occurs through the formation of alkoxo bridges, where an oxygen atom of an alkoxide group bridges two aluminum centers. This bridging allows the aluminum atoms to increase their coordination number, achieving a more stable electronic configuration. nih.gov The degree of oligomerization is inversely related to the steric bulk of the alkoxide group. nih.gov For instance, aluminum isopropoxide exists as a tetramer, while the bulkier aluminum tert-butoxide is a dimer. nih.gov

The synthesis of aluminum alkoxides can be achieved through several routes. A common laboratory and industrial method involves the direct reaction of aluminum metal with an alcohol. This reaction is often catalyzed by the presence of a small amount of a substance like iodine or a mercury salt to activate the aluminum surface. Another method is the reaction of an aluminum alkyl with an alcohol.

The Significance of Long-Chain Fatty Alcohol Derivatives in Industrial and Material Science Research

Long-chain fatty alcohols, typically those with 12 or more carbon atoms, and their derivatives are crucial components in a vast array of industrial products and advanced materials. researchgate.net These compounds are valued for their amphiphilic nature, possessing both a long, oil-soluble (lipophilic) hydrocarbon tail and a water-soluble (hydrophilic) alcohol head group. goldenagri.com.sg This dual character underpins their utility in various applications.

In industrial settings, fatty alcohols are precursors to surfactants, which are fundamental to detergents, emulsifiers, and foaming agents. atamanchemicals.com Their derivatives also find use as lubricants, plasticizers, and emollients in cosmetics and personal care products. atamanchemicals.comontosight.ai The long hydrocarbon chain imparts properties such as viscosity control, lubricity, and a desirable feel in formulations. goldenagri.com.sgontosight.ai

In material science, long-chain fatty alcohol derivatives are explored for their potential in creating novel materials. For example, they are investigated as phase change materials (PCMs) for thermal energy storage due to their ability to absorb and release large amounts of latent heat during melting and solidification. researchgate.netresearchgate.net Their self-assembly properties are also harnessed in the development of structured materials and nanoparticles.

Positioning 1-Tetradecanol (B3432657), Aluminum Salt within Contemporary Chemical Research Landscapes

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. hmdb.ca Its aluminum salt, 1-Tetradecanol, aluminum salt, combines the properties of an aluminum alkoxide with those of a long-chain fatty alcohol.

Within the landscape of contemporary chemical research, this compound is of interest for several reasons. Its properties as a thickening agent, stabilizer, and emollient make it relevant to the cosmetics and personal care industries. ontosight.ai In the pharmaceutical field, it has potential as an excipient in drug formulations, aiding in the stabilization of active pharmaceutical ingredients (APIs) or enhancing drug delivery systems. ontosight.ai Furthermore, its lubricating properties suggest applications in the industrial sector, such as in the manufacturing of greases. ontosight.ai

Research into aluminum salts of long-chain fatty alcohols like 1-tetradecanol is also driven by the quest for new materials with tailored properties. The specific chain length of the tetradecanol (B45765) moiety influences the physical properties of the aluminum salt, such as its melting point and solubility, making it a target for studies on structure-property relationships in metal alkoxides.

Chemical Profile of this compound

The chemical identity and properties of this compound are fundamental to understanding its behavior and potential applications.

Nomenclature and Identifiers

IUPAC Name : aluminum;tetradecan-1-olate

CAS Number : 7047-84-9

Chemical Formula : C₄₂H₈₇AlO₃

Synonyms : Aluminum myristate, Myristyl alcohol aluminum salt. nih.gov

Physicochemical Properties

The properties of this compound are largely dictated by the long tetradecyl chains. While specific experimental data for the pure aluminum salt is not extensively available in public literature, the properties can be inferred from the characteristics of its constituent alcohol, 1-tetradecanol, and the general behavior of aluminum alkoxides.

| Property | Value (for 1-Tetradecanol) |

| Melting Point | 38 °C (100.4 °F) |

| Boiling Point | 289 °C (552 °F) |

| Water Solubility | Practically insoluble |

| Appearance | White crystalline solid |

Data for 1-Tetradecanol sourced from various chemical databases. sfdchem.com

The aluminum salt is expected to be a white, waxy solid at room temperature, with a high melting point and poor solubility in water. ontosight.ai It is likely to be soluble in nonpolar organic solvents.

Synthesis and Manufacturing Processes

The synthesis of this compound can be approached through methods generally applicable to the preparation of aluminum alkoxides.

General Synthetic Routes for Aluminum Alkoxides

The synthesis of aluminum alkoxides typically involves the reaction of aluminum metal with the corresponding alcohol. To facilitate this reaction, which can be slow due to the passivating oxide layer on the aluminum surface, catalysts are often employed. Common catalysts include iodine, mercuric chloride, or a small amount of a more reactive aluminum alkyl. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.

Another general route is the alcoholysis of aluminum alkyls. In this method, a trialkylaluminum compound is treated with three equivalents of the desired alcohol. This reaction is typically clean and high-yielding.

A patented method for preparing aluminum alkoxides from fatty alcohols (C₅-C₁₀) involves reacting the alcohol with metallic aluminum in the presence of a titanium halide catalyst at temperatures between 90-180 °C. google.com This process is claimed to offer higher conversion rates at lower temperatures. google.com

Specific Considerations for the Synthesis of this compound

For the synthesis of this compound, the direct reaction of aluminum with 1-tetradecanol would be a viable route. Due to the high boiling point of 1-tetradecanol, the reaction can be carried out at elevated temperatures to increase the reaction rate. The use of a solvent such as xylene may be beneficial. Given the waxy nature of 1-tetradecanol at room temperature, the reaction would need to be conducted at a temperature above its melting point (around 38 °C).

An alternative would be the reaction of a readily available aluminum alkoxide, such as aluminum isopropoxide, with 1-tetradecanol in an alcohol exchange or transesterification reaction. nih.gov This equilibrium-driven process would involve heating the two reactants, often with the removal of the more volatile alcohol (isopropanol in this case) to drive the reaction to completion.

Applications in Research and Industry

The unique combination of a metallic center and long alkyl chains gives this compound a range of properties that are leveraged in various fields.

Role as a Rheology Modifier and Stabilizer

One of the primary functions of aluminum salts of fatty acids and fatty alcohols is as a rheology modifier. In various formulations, these compounds can increase viscosity and provide a desirable texture. This is particularly valuable in the cosmetics and personal care industries, where they are used as thickening agents in creams and lotions. ontosight.ai The long hydrocarbon chains of the tetradecanol moiety contribute to the formation of a network structure within the product, leading to increased viscosity.

Furthermore, these aluminum salts can act as stabilizers in emulsions, which are mixtures of oil and water. Their amphiphilic nature allows them to reside at the oil-water interface, preventing the separation of the two phases. ontosight.ai

Use in the Formulation of Personal Care and Pharmaceutical Products

In personal care products, this compound can function as an emollient, providing a softening and soothing effect on the skin. ontosight.ai It can also form a barrier on the skin's surface, helping to reduce moisture loss. ontosight.ai

In the pharmaceutical industry, there is interest in using such compounds as excipients. Their stabilizing properties can help to protect the active pharmaceutical ingredient (API) from degradation. ontosight.ai They can also be investigated for their potential to modify the release profile of a drug from a formulation.

Industrial Applications

The lubricating properties of long-chain fatty alcohol derivatives make them suitable for use in various industrial applications. This compound could be a component in the formulation of greases and other lubricants, where it would help to reduce friction between moving parts. ontosight.ai

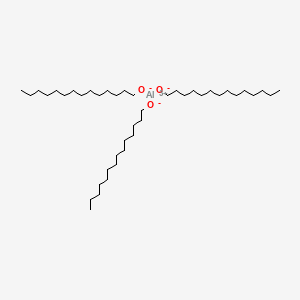

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67905-32-2 |

|---|---|

Molecular Formula |

C42H87AlO3 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

aluminum;tetradecan-1-olate |

InChI |

InChI=1S/3C14H29O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*2-14H2,1H3;/q3*-1;+3 |

InChI Key |

FBTAHIPTXOWATH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].[Al+3] |

Related CAS |

112-72-1 (Parent) |

Origin of Product |

United States |

Synthesis and Mechanistic Studies of 1 Tetradecanol, Aluminum Salt

Advanced Synthetic Routes and Methodologies

The preparation of aluminum alkoxides can be achieved through several routes, most commonly by the direct reaction of an alcohol with aluminum metal or the reaction of aluminum alkyls with an alcohol. wikipedia.org For 1-tetradecanol (B3432657), aluminum salt, the direct reaction with metallic aluminum is a primary method.

This reaction is often initiated by activating the aluminum surface, as a passivating oxide layer can inhibit reactivity. Catalysts such as mercury(II) chloride or iodine are frequently employed to facilitate the reaction. researchgate.net More recent methods utilize catalysts like titanium(IV) chloride (TiCl₄), which can react with the alcohol to form titanium alkoxides that activate the aluminum surface. The mechanism proceeds via surface activation, weakening the Al-Al metallic bonds and enabling nucleophilic attack by the oxygen atom of the alcohol.

Investigations into the oxygenation of aluminum alkyls suggest alternative pathways where metal alkoxides can be formed through the intramolecular rearrangement of metal alkylperoxides. nih.gov However, for the direct synthesis from alcohol and aluminum metal, the primary pathway is the acid-base reaction.

Table 1: Generalized Reaction Pathway for Aluminum Alkoxide Formation

| Step | Description | Generalized Reaction |

|---|---|---|

| 1. Activation | Removal of the passivating aluminum oxide (Al₂O₃) layer from the aluminum metal surface, often using a catalyst. | Al₂O₃ + Catalyst → Activated Al Surface |

| 2. Nucleophilic Attack | The alcohol (ROH), in this case 1-tetradecanol, attacks the activated aluminum surface. | 3 ROH + Al(activated) → [Intermediate Complex] |

| 3. H₂ Evolution | The intermediate complex releases hydrogen gas as the Al-O bond is fully formed. | [Intermediate Complex] → Al(OR)₃ + 3/2 H₂ |

The stoichiometry for the formation of aluminum tris(tetradecanoate) is theoretically a 3:1 molar ratio of 1-tetradecanol to aluminum. However, in practice, an excess of the alcohol is often used to serve as a solvent and drive the reaction to completion. wikipedia.org

Optimizing the yield involves controlling reaction conditions and stoichiometry. Studies on similar systems show that factors like temperature, reaction time, and catalyst concentration significantly impact conversion rates. For the synthesis of various aluminum alkoxides using a TiCl₄ catalyst, a 3-4:1 molar ratio of alcohol to aluminum at temperatures between 80–120°C for 6–12 hours resulted in yields exceeding 90%. Continuous processes have also been developed, such as for aluminum isopropoxide, where a continuous stream of the alcohol is passed through a bed of aluminum metal at elevated temperatures (120 to 250°C) and pressures. google.com

Table 2: Effect of Reactant Ratio and Conditions on Aluminum Alkoxide Yield

| Alcohol:Al Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-4 : 1 | TiCl₄ | 80 - 120 | 6 - 12 | > 90% | |

| Continuous Feed | None (Fixed Bed) | 120 - 250 | Continuous | 84% Conversion | google.com |

| 1 : 4 (Al:Polycarbon alcohol) | Aluminum Alkoxide | 60 | 1 | - | bibliotekanauki.pl |

Note: Data is generalized from studies on various aluminum alkoxides, as specific data for 1-tetradecanol is limited.

The purity of the precursors—1-tetradecanol and aluminum—is critical for obtaining high-purity aluminum tetradecanoate (B1227901) and influences the final product's characteristics. Impurities such as water in the alcohol can lead to the formation of aluminum hydroxides or oxo-alkoxides. wikipedia.orgepa.gov Metallic impurities in the aluminum, such as iron or silicon, can be carried into the final product or catalyze side reactions. mdpi.com Purification techniques like vacuum distillation or the use of scavenging agents (e.g., lanthanum oxide to remove silicon) are employed to enhance the purity of the aluminum alkoxide precursor. mdpi.comresearchgate.net

Reaction conditions also dictate the characteristics of the resulting aluminum alkoxide. Aluminum alkoxides have a strong tendency to form oligomeric structures, such as dimers, trimers, or tetramers, through bridging alkoxide groups. ru.nlnih.gov The degree of oligomerization is influenced by the steric bulk of the alkoxy group and the reaction/isolation conditions. nih.gov For instance, dimethylaluminum alkoxides with n-alkyl groups exist as an equilibrium between dimers and trimers in solution. psu.edu While 1-tetradecanol is a long-chain alcohol, its linear nature may allow for the formation of such oligomers. Temperature and solvent choice can shift this equilibrium.

Table 3: Influence of Precursors and Conditions on Product Characteristics

| Factor | Influence | Effect on Product |

|---|---|---|

| Water in Alcohol | Reacts to form Al-OH bonds | Formation of aluminum hydroxides or oxo-alkoxides. wikipedia.org |

| Metal Impurities (e.g., Fe³⁺) | Can catalyze decomposition | Reduced thermal stability and purity of the final product. |

| Temperature | Affects reaction rate and oligomer equilibrium | Higher temperatures increase reaction rate but can also lead to decomposition. wikipedia.org |

| Steric Bulk of Alcohol | Determines the degree of oligomerization | Bulkier groups favor lower coordination numbers (e.g., dimers). nih.gov |

| Solvent | Can coordinate to the aluminum center | Influences solubility and the structure of the species in solution. researchgate.net |

Spectroscopic and Spectrometric Investigations of Reaction Intermediates

The characterization of aluminum alkoxides and the investigation of reaction intermediates rely heavily on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the alkoxy ligand after reaction. researchgate.netpsu.edu ²⁷Al NMR is particularly valuable as it provides information about the coordination environment of the aluminum atom. ru.nlnih.gov Different coordination numbers (e.g., four, five, six) give distinct chemical shifts, allowing for the identification of various oligomeric forms (tetrahedral, trigonal bipyramidal, octahedral) in solution. ru.nlnih.gov For example, studies on aluminum isopropoxide have identified both tetrahedral and octahedral aluminum sites, corresponding to a tetrameric structure. ru.nl

Infrared (IR) Spectroscopy : IR spectroscopy is used to monitor the progress of the synthesis by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of new bands corresponding to Al-O bond vibrations. iaea.orgresearchgate.net

Mass Spectrometry : This technique helps in identifying the degree of oligomerization by detecting fragments corresponding to dimeric, trimeric, or higher-order species in the gas phase. psu.edu

These techniques have been instrumental in identifying reaction intermediates and understanding the complex equilibria that exist in solutions of aluminum alkoxides. psu.edu For instance, in the study of dimethylaluminum alkoxides, NMR and mass spectrometry were used to probe the identity of intermediates in the dimer-trimer equilibrium. psu.edu

Computational Modeling of Synthetic Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the synthesis of aluminum alkoxides at a molecular level. neliti.com These theoretical studies provide insights into aspects that are difficult to observe experimentally.

Reaction Mechanisms and Pathways : DFT simulations can be used to model reaction pathways, such as the fluorination of aluminum alkoxides, by calculating the energy surfaces for the interaction of reactants. neliti.com This helps in predicting the most likely sequence of events during a reaction. Quantum mechanics calculations have been used to propose insertion/σ-bond metathesis type mechanisms in catalytic reactions involving aluminum alkoxides. d-nb.info

Transition State Analysis : Methods like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) are employed to locate and characterize the transition state structures of a reaction. neliti.com This provides information on the energy barriers (activation energy) for different steps, helping to identify the rate-determining step of the synthesis.

Structure and Stability of Intermediates : Computational models can predict the geometries and relative stabilities of different possible structures, such as various oligomers (dimers, trimers) or coordination isomers. psu.eduneliti.com For example, ab initio molecular orbital calculations have been performed on model aluminum hydroxide (B78521) dimers and trimers to understand their relative energies and structures, which can be correlated with experimental data for alkoxides. psu.edu DFT calculations have also been used to elucidate the structures of complex aluminum alkoxide species that act as catalysts in polymerization reactions. nih.gov

These computational approaches complement experimental work by providing a detailed picture of the reaction dynamics and the nature of transient species involved in the synthesis of aluminum alkoxides like 1-tetradecanol, aluminum salt. neliti.comd-nb.info

Structural Characterization and Elucidation of 1 Tetradecanol, Aluminum Salt

Advanced Spectroscopic Analyses for Molecular and Supramolecular Structure

Spectroscopic techniques are paramount in defining the bonding, functional groups, and dynamic nature of 1-Tetradecanol (B3432657), aluminum salt.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environment of active nuclei within a molecule. For 1-Tetradecanol, aluminum salt, both ¹H NMR and ¹³C NMR of the 1-tetradecanol ligand and ²⁷Al NMR of the metal center provide critical insights.

While specific NMR data for this compound is not extensively published, the expected spectral characteristics can be inferred from data on 1-tetradecanol and other aluminum alkoxides and carboxylates. nih.govresearchgate.netnih.gov

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the tetradecanol (B45765) ligand would exhibit signals characteristic of a long alkyl chain. nih.govregulations.govchemicalbook.com Upon coordination to the aluminum center, slight shifts in the signals corresponding to the protons and carbons near the oxygen atom are anticipated, reflecting the altered electronic environment due to the Al-O bond formation.

²⁷Al NMR: Solid-state ²⁷Al NMR is particularly informative for understanding the coordination environment of the aluminum atom. Aluminum alkoxides and related compounds can exist in various coordination geometries, such as four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) states. cnrs.frconsensus.app The chemical shift and quadrupolar coupling constant observed in the ²⁷Al NMR spectrum can distinguish between these coordination states, providing information on whether the aluminum center is, for example, part of a simple salt structure or a more complex polymeric or oligomeric arrangement. cnrs.frneliti.com For instance, studies on functionalized alumina (B75360) nanoparticles have shown that new octahedral sites can be identified by ²⁷Al 3QMAS NMR experiments, corresponding to aluminum atoms coordinated with carboxylate groups. cnrs.fr

Interactive Data Table: Expected NMR Chemical Shifts for 1-Tetradecanol Ligand

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | -CH₂-O-Al | ~3.5-4.0 | Shifted downfield compared to free alcohol due to deshielding by the electropositive aluminum center. |

| ¹H | -CH₃ | ~0.8-0.9 | Terminal methyl group, largely unaffected by coordination. |

| ¹³C | -CH₂-O-Al | ~60-70 | Alpha-carbon, significantly affected by the Al-O bond. |

| ¹³C | Alkyl Chain | ~14-32 | Carbons of the long alkyl chain, showing characteristic signals. |

| ²⁷Al | Al Center | Variable | Dependent on coordination number; tetrahedral (~50-80 ppm), octahedral (~0-10 ppm). |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying functional groups and probing the nature of chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The broad O-H stretching band around 3300 cm⁻¹ present in free 1-tetradecanol would be absent, confirming the formation of the aluminum salt. regulations.govchemicalbook.comnist.gov Key diagnostic peaks would include the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and, most importantly, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1510-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netresearchgate.netgoogle.commdpi.com The position of these carboxylate bands can provide information on the coordination mode (e.g., bridging, chelating). cnrs.fr Furthermore, a band in the lower frequency region (around 1014 µm or ~986 cm⁻¹) can be ascribed to the aluminum-oxygen linkage. acs.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C-C stretching region (1040-1120 cm⁻¹) is particularly useful for analyzing the conformation of the alkyl chains. researchgate.net The technique can also detect the symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum. Studies on related aluminum complexes have utilized Raman spectroscopy to identify the vibrational modes of coordinated solvent molecules and the formation of complex ions in solution. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |

| C-H Stretch (asymmetric & symmetric) | 2850 - 2960 | FTIR, Raman | Confirms the presence of the long alkyl chain of the tetradecanol ligand. |

| COO⁻ Asymmetric Stretch | 1510 - 1610 | FTIR | Diagnostic for the formation of the carboxylate salt. Position indicates coordination type. |

| COO⁻ Symmetric Stretch | 1400 - 1450 | FTIR | Complements the asymmetric stretch for carboxylate identification. |

| C-C Stretch | 1040 - 1120 | Raman | Provides information on the conformational order of the alkyl chains. |

| Al-O Stretch | ~986 | FTIR | Indicates the formation of the bond between the aluminum and the oxygen of the ligand. |

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure and lattice parameters of solid materials. rigaku.comtcd.ieunivie.ac.at For semi-crystalline or crystalline powders of this compound, powder XRD (PXRD) would be employed.

Studies on other metal soaps, such as those of zinc and zirconium, have revealed that they often possess a layered, lamellar structure. nih.govcentralasianstudies.org It is highly probable that aluminum myristate adopts a similar arrangement. In such a structure, the aluminum ions form planes that are separated by the long hydrocarbon chains of the 1-tetradecanol ligands. The chains of adjacent layers may interdigitate. nih.gov

The XRD pattern would be expected to show a series of sharp, intense reflections at low 2θ angles, corresponding to the long spacing (d-spacing) between the planes of the aluminum ions. centralasianstudies.org The value of this long spacing is directly related to the length of the tetradecanol chain. Weaker reflections at higher 2θ angles would correspond to shorter distances within the crystal lattice, such as the lateral packing of the alkyl chains. centralasianstudies.org The appearance of multiple orders of diffraction for the long spacing peaks would be indicative of a well-ordered, crystalline material. centralasianstudies.org

Microscopic and Imaging Techniques for Morphological Characterization

Microscopic techniques provide visual information about the morphology, particle size, and aggregation state of this compound.

Electron microscopy, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can reveal the fine structure of the material. For instance, a study on lyophilized aluminum laurate, a related aluminum soap, showed a fine network of films and fibers when viewed under an electron microscope. scispace.comnih.gov Other research on aluminum soaps has identified the formation of spherical nanoparticles. kglmeridian.com The morphology is often dependent on the method of preparation and any subsequent processing. These techniques would allow for the visualization of the particle shape, size distribution, and surface texture of this compound.

Optical microscopy can also be employed, particularly for observing larger aggregates or the behavior of the material in different media. researchgate.net

Theoretical Studies on Electronic Structure and Bonding Parameters

Theoretical and computational studies, primarily using Density Functional Theory (DFT), can offer profound insights into the electronic structure and bonding parameters of this compound. neliti.comresearchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Reaction Pathways: Investigate the mechanisms of formation and reaction of the aluminum salt. neliti.com

Calculate Bonding Parameters: Quantify the strength and nature of the Al-O bond and other interactions within the molecule.

Simulate Spectroscopic Data: Predict NMR and vibrational spectra, which can aid in the interpretation of experimental results.

DFT calculations on aluminum alkoxides have explored the influence of the alkyl substituent on the reactivity and stability of the complex. researchgate.net Similar studies on this compound could elucidate how the long tetradecyl chain influences the supramolecular assembly and electronic properties of the compound.

Advanced Material Science Applications of 1 Tetradecanol, Aluminum Salt

Role in Lubricant and Grease Formulations

1-Tetradecanol (B3432657), aluminum salt, also known as aluminum myristate, is a metallic soap that finds application in the formulation of lubricants and greases. Its utility stems from its ability to modify the physical and chemical properties of the lubricating medium, thereby enhancing performance under various operating conditions. While specific research on aluminum myristate is less abundant than on its longer-chain counterpart, aluminum stearate (B1226849), the fundamental principles governing the behavior of aluminum soaps provide a strong basis for understanding its functions.

Rheological Behavior Modification in Non-Aqueous Systems

Aluminum soaps, including aluminum myristate, are recognized for their capacity to act as rheology modifiers in non-aqueous systems such as lubricating oils and greases. cosmeticsinfo.orgjmaterenvironsci.com They can significantly increase the viscosity of these fluids, and at sufficient concentrations, form a gel network. aluminium-stearate.com This thickening action is crucial for manufacturing greases, where the goal is to create a semi-solid structure that holds the lubricating oil in place.

The gelling and thickening ability of aluminum soaps is attributed to the formation of a network of soap crystallites or micelles within the oil. researchgate.net The effectiveness of this network is influenced by factors such as the chain length of the fatty acid, the concentration of the soap, and the temperature. Shorter-chain fatty acid soaps like aluminum myristate may exhibit different solubility and gelling characteristics compared to longer-chain soaps like aluminum stearate. Generally, the viscosity of lubricants containing metallic soaps decreases with increasing temperature. researchgate.net

Table 1: General Influence of Metallic Soaps on Rheological Properties of Lubricants

| Property | Effect of Aluminum Myristate (Anticipated) |

| Viscosity | Increases the viscosity of the base oil. |

| Gel Formation | Can form a gel structure at sufficient concentrations, essential for grease formulation. |

| Temperature Stability | The gel structure can be sensitive to temperature changes, with viscosity generally decreasing as temperature rises. researchgate.net |

| Shear Stability | The grease structure may experience mechanical degradation under high shear, a critical performance parameter. |

Note: This table is based on the general behavior of aluminum soaps. Specific quantitative data for aluminum myristate is limited in publicly available research.

Tribological Performance Enhancement Mechanisms

The primary function of a lubricant is to reduce friction and wear between moving surfaces. 1-Tetradecanol, aluminum salt contributes to this through the mechanism of boundary lubrication. baerlocher.comgoogle.com Under conditions of high load and/or low speed where a full hydrodynamic film cannot be maintained, the metallic soap forms a protective film on the metal surfaces.

This film, often referred to as a boundary film, is formed through the chemical reaction of the aluminum myristate with the metal surface, creating a metallic soap layer. baerlocher.comresearchgate.net This layer has a lower shear strength than the base metal, so it shears preferentially, reducing friction and preventing direct metal-to-metal contact and adhesive wear. researchgate.net The effectiveness of this boundary film is often dependent on temperature, with lubrication breakdown potentially occurring near the melting point of the metallic soap. baerlocher.com The presence of an oxide layer on the metal surface can facilitate the reaction and formation of the soap film. baerlocher.com

Interaction with Other Additives in Complex Lubricant Systems

Modern lubricants are complex formulations containing a variety of additives designed to perform specific functions. The interaction of this compound with these other additives can be synergistic or antagonistic. For instance, in grease formulations, aluminum soaps can have a synergistic thickening effect when used with other metallic soaps like zinc stearate or calcium stearate. aluminium-stearate.com

Polymer Science and Polymerization Processes

Aluminum salts of fatty acids, including aluminum myristate, have been investigated for their roles in polymer science, both in the synthesis of polymers and in their stabilization.

Investigation as a Polymerization Initiator or Co-catalyst

Aluminum compounds, particularly aluminum alkoxides and certain carboxylates, have been explored as initiators or co-catalysts in polymerization reactions, most notably in ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like poly(ε-caprolactone). researchgate.netacs.org While specific studies focusing on this compound as a primary initiator are not prominent, the broader class of aluminum carboxylates has been shown to be active. researchgate.netacs.org

In some catalytic systems for olefin polymerization, such as those using Ziegler-Natta catalysts, aluminum alkyls are used as co-catalysts. aluminium-stearate.com While not a direct analogue, aluminum carboxylates can be used to create nanoparticle supports for such catalysts. acs.org The potential for aluminum myristate to act as an activity limiting agent in certain polymerization processes has also been suggested in patent literature, where it may help control the reaction rate at elevated temperatures. epo.org Alkali metal carboxylates have also been shown to be effective catalysts for the ROP of cyclic esters. researchgate.netacs.orgoup.com

Table 2: Potential Roles of Aluminum Carboxylates in Polymerization

| Polymerization Process | Potential Role of this compound |

| Ring-Opening Polymerization (ROP) | May act as an initiator or co-catalyst, particularly for cyclic esters. researchgate.netacs.org |

| Olefin Polymerization | Could be used in the preparation of catalyst supports or as an activity modifier. acs.orgepo.org |

Note: This table represents potential applications based on the behavior of the broader class of aluminum carboxylates.

Studies on its Function as a Polymer Stabilizer

Metallic soaps are widely used as thermal stabilizers for halogen-containing polymers such as poly(vinyl chloride) (PVC). epo.orgspecialchem.com The primary degradation mechanism of PVC at elevated processing temperatures is dehydrochlorination, which is an autocatalytic process. ncsu.edu Metallic soaps like aluminum myristate can act as thermal stabilizers by scavenging the released hydrogen chloride (HCl) and by substituting labile chlorine atoms in the polymer chain with more stable carboxylate groups. jmaterenvironsci.comncsu.edu

Aluminum soaps are thought to provide a barrier effect on the surface of polymer particles, which helps to prevent the autocatalytic effect of HCl. buketov.edu.kzresearchgate.net They can also be used in combination with other metallic soaps, such as calcium and zinc stearates, to achieve a synergistic stabilizing effect. researchgate.netiyte.edu.tr The presence of aluminum stearate has been shown to improve the thermal stability of PVC. researchgate.net While direct comparative data for aluminum myristate is limited, its chemical similarity suggests it would function via a similar mechanism.

Interactions with Polymeric Matrices for Composite Material Development

The integration of 1-tetradecanol and its metallic salts into polymeric matrices is a key area of research for developing advanced composite materials with tailored properties. These interactions are leveraged to enhance thermal energy storage capabilities, improve structural integrity, and modify the physicochemical properties of the polymer system.

One of the primary applications is in the creation of shape-stabilized composite phase change materials (CPCMs). researchgate.net In this context, 1-tetradecanol (the parent alcohol of the salt) serves as the phase change material (PCM), storing and releasing thermal energy during its solid-liquid transition. researchgate.net However, leakage of the molten PCM from the host matrix is a significant challenge. To counteract this, polymers such as polyvinyl butyral (PVB) are used as supporting materials. researchgate.net The polymer forms a structural network that encapsulates the PCM, preventing its leakage during phase transitions. researchgate.net Research on 1-tetradecanol/polyvinyl butyral composites demonstrates that a mass ratio of 2:8 (PVB to 1-tetradecanol) can effectively prevent leakage while retaining a high latent heat value. researchgate.net

The compatibility between the fatty alcohol/salt and the polymer matrix is crucial. In many cases, the mostly non-polar nature of polymer matrices presents a challenge for the incorporation of more polar substances. google.com The long hydrocarbon chain of 1-tetradecanol, however, facilitates its dispersion within various polymers. This is evident in its use in other composite systems, such as cured-in-place pipe (CIPP) resins, where 1-tetradecanol has been identified as a component in the uncured resin formulation. purdue.edu The interaction between the aluminum salt of 1-tetradecanol and a polymer matrix can be further influenced by the metallic cation, which can offer sites for coordination or specific interactions with functional groups on the polymer chains, potentially improving the composite's stability and performance. Modifying polyurethanes with similar long-chain hydrophobic esters, like isopropyl myristate, has been shown to alter both surface and bulk properties, reducing water uptake and diffusion. mdpi.comresearchgate.net

To enhance the performance of these composites, other materials are often included. For instance, expanded graphite (B72142) (EG) can be introduced into a 1-tetradecanol/PVB composite to significantly improve its thermal conductivity. researchgate.net The table below summarizes the properties of such a composite system.

| Component | Function | Key Finding | Reference |

| 1-Tetradecanol (TD) | Phase Change Material (PCM) | Provides high latent heat storage capacity. | researchgate.net |

| Polyvinyl Butyral (PVB) | Supporting Polymeric Matrix | Prevents leakage of molten TD when the mass ratio of PVB to TD is 2:8. | researchgate.net |

| Expanded Graphite (EG) | Thermal Conductivity Enhancer | Increases thermal conductivity from 0.22 to 0.61 W/(m·K). | researchgate.net |

Surface and Interface Chemistry Research

The unique amphiphilic nature of this compound, derived from its long hydrocarbon tail and the polar metallic head, makes it a subject of interest in surface and interface chemistry.

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of molecules at solid-liquid interfaces is a fundamental process that governs phenomena such as wetting, detergency, and colloidal stabilization. uomustansiriyah.edu.iq 1-Tetradecanol and its derivatives are known to participate in such interfacial processes. Research indicates that the environmental fate of 1-tetradecanol in aquatic systems is significantly influenced by its tendency to adsorb to suspended solids and sediment. nih.govregulations.gov This adsorption attenuates its volatilization from water surfaces. regulations.gov

This behavior is driven by the hydrophobic interactions between the long alkyl chain of the molecule and the solid surface, particularly if the surface is non-polar. Conversely, the polar head group can interact with polar surfaces or the aqueous phase. The study of adsorption on aluminum-based materials is particularly relevant. For instance, physical adsorption of small molecules is a recognized method for modifying the surface of aluminum oxide nanoparticles. frontiersin.org Furthermore, extensive research has been conducted on the adsorption of various proteins and surfactants onto alumina (B75360) (aluminum oxide) surfaces, highlighting the importance of understanding the forces that govern molecular adhesion to these substrates. nih.gov The adsorption of this compound at a solid-liquid interface involves a complex interplay between the solid surface's properties, the liquid phase's composition, and the amphiphilic structure of the molecule itself.

Wettability Modification and Surface Energy Studies

A significant application of long-chain fatty acids and their metallic salts is the modification of surface wettability and energy, particularly for metals like aluminum. researchgate.net By applying a coating of these materials, a hydrophilic surface can be transformed into a hydrophobic or even superhydrophobic one. This is because the long, non-polar hydrocarbon chains orient themselves away from the substrate, creating a low-energy surface that repels water.

Studies have successfully demonstrated this principle by modifying aluminum sheets with stearic acid, a fatty acid similar in structure to myristic acid (the precursor to 1-tetradecanol). researchgate.net The process involves chemically etching the aluminum to create a rough micro/nanostructure and then modifying it with the fatty acid. researchgate.net The resulting surface exhibits a high static water contact angle (CA) and a low rolling angle (RA), characteristic of superhydrophobicity. researchgate.net The control over wettability is so precise that it can be tuned by adjusting the solvent composition during the modification process. researchgate.net Similar work using myristic acid and its calcium salt has been shown to produce superhydrophobic surfaces on other metal alloys. mdpi.com

The underlying principle is that the surface energy is lowered by the adsorbed layer of fatty acid salt. Research on aluminum alloys has confirmed that the specific surface chemistry, in addition to surface topography and wettability, plays a significant role in interfacial phenomena. nih.gov Therefore, this compound is an ideal candidate for these applications, offering a direct route to functionalizing aluminum surfaces for controlled wettability.

| Surface Treatment of Aluminum | Static Water Contact Angle (CA) | Water Rolling Angle (RA) | Surface Property | Reference |

| Chemically Etched | ~0° | - | Superhydrophilic | researchgate.net |

| Etched + Stearic Acid Modification | 167.3° | 1.5° | Superhydrophobic | researchgate.net |

| Polished (Control) | 85.9° | - | Hydrophilic | researchgate.net |

Formation of Monolayers and Multilayers on Substrates

The ability of amphiphilic molecules to self-assemble into highly ordered, single-molecule-thick layers (monolayers) at interfaces is well-established. wikipedia.org The Langmuir-Blodgett (LB) technique is a classic method used to form such monolayers on a liquid subphase and subsequently transfer them layer by layer onto a solid substrate, creating multilayered films with precisely controlled thickness. saske.skarxiv.org

Fatty acids and their salts are archetypal molecules for forming Langmuir-Blodgett films due to their distinct hydrophilic head and hydrophobic tail. saske.sk The aluminum salt of 1-tetradecanol fits this molecular architecture perfectly. Research into lipid bilayers has demonstrated the formation of ordered structures of 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC), which contains two myristoyl (C14) chains, on nanoporous anodized aluminum oxide (AAO) substrates. researchgate.net This shows that molecules with myristate chains can form well-defined layers on an aluminum-based surface, a process crucial for applications in biosensors and membrane protein studies. researchgate.net The formation of these monolayers and multilayers allows for the precise engineering of surface properties at the molecular level, which is a foundational concept in the field of molecular electronics. arxiv.orgresearchgate.net

Exploration in Thermal Energy Storage Systems (Beyond Direct PCM Functionality)

While 1-tetradecanol itself is a well-regarded phase change material (PCM), its aluminum salt derivative is being explored for ancillary roles that address persistent challenges in thermal energy storage systems.

Potential as a Nucleating Agent in Organic Phase Change Materials

A major issue limiting the efficiency of many organic and inorganic PCMs is supercooling—the phenomenon where the material cools below its theoretical freezing point without solidifying. e3s-conferences.org This delays the release of stored latent heat, reducing the system's reliability and performance. e3s-conferences.orgresearchgate.net To overcome this, nucleating agents are often added to the PCM. e3s-conferences.org These agents provide heterogeneous nucleation sites, inducing crystallization at or near the theoretical freezing temperature. e3s-conferences.org

There is strong potential for this compound to function as an effective nucleating agent in organic PCMs, including 1-tetradecanol itself. The selection of a good nucleating agent often depends on the similarity in crystal structure between the agent and the PCM. e3s-conferences.org Research has shown that other aluminum-containing compounds, such as aluminum nitride nanoparticles, can act as effective nucleating agents, preventing subcooling and promoting the formation of smaller crystals in the PCM. mdpi.com Additionally, various metallic-based additives have been shown to reduce supercooling. researchgate.net

Given that this compound combines a metallic component with long organic chains, it is hypothesized that it could provide favorable nucleation sites for long-chain organic PCMs like fatty alcohols and fatty acids. Its particles, when dispersed within the molten PCM, could act as templates for crystal growth, thereby mitigating supercooling and improving the heat release characteristics of the thermal energy storage system.

| PCM System | Additive/Agent | Observed Effect | Reference |

| Inorganic Hydrated Salt | Strontium chloride hexahydrate | Acts as a nucleating agent. | mdpi.com |

| Organic Ester | Silver nanoparticles | Increases thermal conductivity. | mdpi.com |

| Paraffin Wax | Aluminum nitride nanoparticles | Acts as a nucleating agent, reduces subcooling. | mdpi.com |

| Erythritol | Thickening and nucleating agents | Decreases degree of supercooling by 83.6%. | researchgate.net |

Catalytic Investigations Involving 1 Tetradecanol, Aluminum Salt

Heterogeneous Catalysis Derived from 1-Tetradecanol (B3432657), Aluminum Salt

1-Tetradecanol, aluminum salt can serve as a precursor for the synthesis of solid, heterogeneous catalysts, primarily aluminum oxide (alumina). The thermal decomposition of such aluminum alkoxides or carboxylates is a common route to produce alumina (B75360) with specific properties like high surface area and controlled porosity, which are crucial for catalytic applications. rice.eduresearchgate.net

The preparation of alumina catalysts from precursors like this compound involves controlled thermal treatment (calcination). This process decomposes the organic component, leaving behind aluminum oxide. The synthesis route via aluminum alkoxides is a well-established method to produce pure alumina gels, avoiding ionic contaminants that can be present when starting from aluminum salt solutions. rice.edu

The general steps for preparing an alumina catalyst from an aluminum alkoxide precursor are:

Hydrolysis: The aluminum alkoxide is hydrolyzed with water. This can be done in a controlled manner to form a sol-gel. The reaction of boehmite (AlOOH), an alumina precursor, with carboxylic acids is also a known route to functionalized alumina nanoparticles. rice.edursc.org

Drying and Extrusion: The resulting alumina gel or paste is dried and can be formed into desired shapes, such as extrudates. google.com

Calcination: The material is heated to high temperatures (e.g., 375°C to 850°C) to remove residual organic matter and water, leading to the formation of a stable, porous alumina structure. google.com The final properties of the alumina, such as crystal phase (e.g., γ-Al2O3), surface area, pore volume, and pore size distribution, are highly dependent on the calcination temperature and atmosphere. google.commdpi.com

Characterization of the resulting alumina catalyst is essential to understand its physical and chemical properties. Common techniques include:

X-ray Diffraction (XRD): To identify the crystalline phases of alumina present.

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.

The table below summarizes typical properties of alumina supports derived from alkoxide precursors, as described in the literature.

| Property | Typical Value/Range | Characterization Technique |

| Crystal Phase | γ-Al2O3, χ-Al2O3 | X-ray Diffraction (XRD) |

| Specific Surface Area | 165 - 226 m²/g | BET Analysis |

| Pore Volume | 0.3 - 0.4 cc/g | Nitrogen Physisorption |

| Pore Diameter | 20 - 80 Angstroms | Nitrogen Physisorption |

This table presents illustrative data based on typical findings for alumina catalysts prepared from precursors. google.commdpi.com

Aluminum oxide derived from precursors like this compound is a versatile catalyst support and can also exhibit catalytic activity itself. mdpi.com It is used in a wide range of industrial processes, including cracking, hydrotreating, and dehydration reactions. researchgate.netmdpi.com

A study on the hydrogenation of anthracene (B1667546) in the presence of an aluminum oxide and pyrite (B73398) (FeS2) mixture provides an example of kinetic analysis for an alumina-based catalytic system. mdpi.com The research investigated the reaction at different temperatures to determine key kinetic and thermodynamic parameters. The primary product observed was 9,10-dihydroanthracene, indicating the selectivity of the catalytic process. mdpi.com

The study calculated the activation energies for both the forward and reverse reactions, finding that the process likely occurs in the diffusion region, where the reaction rate is limited by the transport of reactants to the catalyst surface. mdpi.com The low activation energy suggests that the catalyst facilitates the dissociation of hydrogen, a key step in the hydrogenation process. mdpi.com

The table below summarizes the kinetic findings from the anthracene hydrogenation study.

| Parameter | Value | Conditions |

| Reaction | Anthracene Hydrogenation | Catalyst: Al2O3/FeS2 (1:1), H2 Pressure: 3 MPa |

| Temperature Range | 648 K, 673 K, 698 K | - |

| Activation Energy (Forward) | 39.4 kJ/mol | - |

| Activation Energy (Reverse) | 13.04 kJ/mol | - |

| Primary Product | 9,10-dihydroanthracene | - |

Data sourced from a kinetic study on anthracene hydrogenation. mdpi.com

Alumina-based catalysts are susceptible to deactivation over time, primarily due to two main mechanisms:

Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. mdpi.com This is common in high-temperature reactions involving hydrocarbons.

Regeneration of deactivated alumina-based catalysts is crucial for economic viability in industrial processes. The primary goal is to remove coke and redisperse the active components without damaging the catalyst structure. Common regeneration methods include:

Controlled Combustion (Coke Burn-off): This is the most common method, where coke is burned off the catalyst surface using a stream of air or an oxygen-containing gas at elevated temperatures (e.g., 300-750°C). mdpi.comgoogle.com The process must be carefully controlled to avoid excessive temperatures that could lead to sintering.

Steam Treatment: Treating the catalyst with steam at high temperatures (e.g., 250-500°C) can help in removing certain deposits and can make subsequent coke burn-off easier to control. google.com

Chemical Washing: Acidic or basic solutions can be used to remove specific poisons or contaminants from the catalyst surface. scirp.org For example, a treatment with a basic medium like an ammonia/ammonium carbonate buffer can remove metal contaminants like vanadium and nickel. google.com

The table below outlines various regeneration techniques for alumina-based catalysts.

| Regeneration Technique | Target Contaminant | Key Process Parameters |

| Coke Burn-off | Carbonaceous Deposits (Coke) | Temperature: 300-750°C; Oxygen-containing gas |

| Steam Treatment | Sulfur, some carbonaceous matter | Temperature: 250-500°C |

| Chemical Washing | Metal Contaminants (e.g., V, Ni) | Basic medium (pH 9-12); Temperature: 5-100°C |

| Oxychlorination | Sintered Metal Particles | Chlorine-containing atmosphere; high temperature |

This table summarizes common regeneration methods for alumina-based catalysts. google.comresearchgate.net

Ligand Design and Metal-Ligand Cooperativity in Aluminum-Based Catalysis

Recent advancements in aluminum catalysis have focused on the concept of metal-ligand cooperativity (MLC). wikipedia.org In contrast to traditional catalysis where the ligand is a passive "spectator," MLC involves the active participation of the ligand in the chemical transformation. wikipedia.orgresearchgate.net This approach can impart novel reactivity to earth-abundant and traditionally non-redox-active metals like aluminum(III). nih.govacs.org

The design of "noninnocent" ligands is central to this strategy. These ligands can undergo reversible electronic or structural changes during a catalytic cycle, enabling the Al(III) center to facilitate reactions like electron transfer (ET) and proton transfer (PT). nih.govacs.org For example, a ligand can act as a Lewis base to accept a proton from a substrate, while the aluminum center acts as a Lewis acid, activating another part of the molecule. This bifunctional activation is a hallmark of MLC. wikipedia.org

Key principles in ligand design for aluminum-based MLC include:

Redox-Active Ligands: These ligands can store and release electrons, allowing the aluminum complex as a whole to participate in redox reactions, even though the Al(III) ion itself is redox-inert. acs.org

Proton-Responsive Ligands: Ligands with basic sites (e.g., amines) can participate in proton transfer steps, which is crucial for reactions like hydrogenation and dehydrogenation. wikipedia.orgnih.gov

Pincer Ligands: These multidentate ligands bind tightly to the metal center, providing thermal stability and creating a well-defined coordination environment that can facilitate cooperative reactivity. researchgate.net

An example of MLC is in transfer hydrogenation reactions, where an aluminum-ligand complex can cooperatively activate an alcohol. nih.gov The ligand's basic site deprotonates the alcohol's O-H group, while the aluminum center coordinates to the oxygen, facilitating hydride transfer. nih.govdigitellinc.com This cooperative mechanism allows aluminum to catalyze reactions typically associated with transition metals. The long alkyl chain of a ligand like tetradecanol (B45765), while not "noninnocent" in a redox sense, could be incorporated into more complex ligand structures to tune solubility and steric properties of such cooperative catalysts.

Environmental Fate and Transformation Pathways of 1 Tetradecanol, Aluminum Salt Non Toxicological Focus

Hydrolytic Degradation Pathways and By-product Analysis

The principal transformation pathway for 1-Tetradecanol (B3432657), aluminum salt in the environment is hydrolysis. This chemical reaction involves the cleavage of the aluminum-alkoxide bond by water, leading to the formation of 1-Tetradecanol and aluminum hydroxide (B78521), which can subsequently dehydrate to form aluminum oxide (alumina).

Al(OCH₂CH₂(CH₂)₁₁CH₃)₃ + 3H₂O → 3CH₃(CH₂)₁₂CH₂OH + Al(OH)₃

By-products of Hydrolytic Degradation:

1-Tetradecanol: A long-chain fatty alcohol that is a natural component of many plant and animal fats. It is readily biodegradable in the environment.

Aluminum Hydroxide (Al(OH)₃): An inorganic compound that is sparingly soluble in water under neutral pH conditions. Its environmental mobility is largely dependent on the pH of the surrounding medium. In most natural soils and waters, it exists as a solid.

The following table summarizes the key by-products of the hydrolytic degradation of 1-Tetradecanol, aluminum salt.

| By-product Name | Chemical Formula | Physical State at Standard Conditions | General Environmental Behavior |

| 1-Tetradecanol | C₁₄H₃₀O | Waxy Solid | Readily biodegradable, low water solubility, high sorption to organic matter. |

| Aluminum Hydroxide | Al(OH)₃ | White amorphous or crystalline solid | Low water solubility, mobility is pH-dependent, generally immobile in neutral soils. |

Stability and Reactivity in Abiotic Environmental Compartments

The stability of this compound in abiotic environmental compartments is low in the presence of moisture. Due to its rapid hydrolysis, the parent compound is not expected to persist for extended periods in aquatic environments or moist soils.

In Water:

In aqueous environments, this compound will rapidly hydrolyze. The resulting 1-Tetradecanol has low water solubility and will likely partition to suspended organic matter and sediment. Aluminum hydroxide, the other primary by-product, is also largely insoluble in water at neutral pH and will precipitate out of the water column, accumulating in the sediment. The stability of aluminum soaps, in general, is influenced by pH.

In Soil:

In soil environments, the presence of moisture will facilitate the hydrolysis of this compound. The persistence of the parent compound will therefore be limited by the water content of the soil. The degradation by-products will then govern the subsequent environmental fate. 1-Tetradecanol will strongly adsorb to soil organic matter, limiting its mobility. Aluminum hydroxide will become part of the soil's mineral fraction and its reactivity and mobility will be dictated by soil pH and the presence of other ions. The mobility of aluminum in soil is generally low, especially in non-acidic conditions.

The following table provides a qualitative summary of the stability and reactivity of this compound in different abiotic environmental compartments.

| Environmental Compartment | Expected Stability of Parent Compound | Primary Reactive Process | Key Influencing Factors |

| Surface Water | Low | Hydrolysis | Water availability, Temperature |

| Sediment | Low (in pore water) | Hydrolysis | Water content, Temperature |

| Soil (unsaturated zone) | Low to Moderate | Hydrolysis | Soil moisture content, Temperature |

| Soil (saturated zone) | Low | Hydrolysis | Water availability, Temperature |

Mobility and Distribution Studies in Soil and Water Systems (Excluding Ecotoxicity)

The mobility and distribution of this compound are intrinsically linked to the behavior of its hydrolysis products, 1-Tetradecanol and aluminum hydroxide.

Mobility and Distribution of 1-Tetradecanol:

1-Tetradecanol is a long-chain fatty alcohol with low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to associate with organic matter. Consequently, its mobility in soil and aquatic systems is expected to be low. It will preferentially partition to soil organic carbon and sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates lower mobility. For long-chain alcohols like 1-tetradecanol, the Koc values are generally high.

The following table presents estimated Koc values for long-chain alcohols, which provides an indication of the expected mobility of 1-Tetradecanol in soil.

| Compound | Carbon Chain Length | Estimated Log Koc | Mobility Class |

| 1-Decanol | C10 | 3.3 | Low |

| 1-Dodecanol | C12 | 3.9 | Low |

| 1-Tetradecanol | C14 | 4.5 | Very Low/Immobile |

| 1-Hexadecanol | C16 | 5.1 | Immobile |

| 1-Octadecanol | C18 | 5.7 | Immobile |

Mobility classes are based on standard classification schemes where Log Koc > 4.0 is generally considered to indicate very low to immobile behavior.

Mobility and Distribution of Aluminum Hydroxide:

The mobility of aluminum hydroxide in soil and water is primarily controlled by pH. In the typical pH range of most natural soils and surface waters (pH 5.5-8.5), aluminum hydroxide is practically insoluble and exists as a solid. Therefore, its mobility is very low.

Under acidic conditions (pH < 5.5), the solubility of aluminum increases, and it can be present in more mobile ionic forms. Conversely, under very alkaline conditions (pH > 8.5), soluble aluminate ions can form. However, in most environmental scenarios, aluminum released from the hydrolysis of this compound is expected to precipitate as aluminum hydroxide and remain relatively immobile in the soil profile or sediment.

Soil column leaching studies provide insights into the mobility of substances through the soil. The following table summarizes hypothetical results from a soil column study on aluminum hydroxide, illustrating its low leaching potential in different soil types under typical environmental pH.

| Soil Type | pH | Initial Aluminum Concentration in Top Soil Layer (mg/kg) | Aluminum Concentration in Leachate (mg/L) |

| Sandy Loam | 6.5 | 1000 | < 0.1 |

| Clay Loam | 7.2 | 1000 | < 0.05 |

| Organic Soil | 5.8 | 1000 | < 0.2 |

These data indicate that regardless of the soil type, the amount of aluminum leaching through the soil column is negligible under conditions where the pH does not favor aluminum solubilization.

Future Research Directions and Emerging Opportunities for 1 Tetradecanol, Aluminum Salt

Integration with Nanotechnology for Advanced Material Design

The convergence of nanotechnology with traditional materials science offers a fertile ground for innovation. The unique properties of 1-Tetradecanol (B3432657), aluminum salt, stemming from its long-chain carboxylate and metallic components, make it a prime candidate for integration into nanoscale systems for the design of advanced materials.

The amphiphilic nature of the myristate ligand, derived from 1-tetradecanol, can be exploited for the surface modification of nanoparticles. This can enhance their dispersion in various media, a critical factor in the fabrication of polymer nanocomposites with improved mechanical and thermal properties. Future research could focus on the use of aluminum myristate as a capping agent during the synthesis of metal and metal oxide nanoparticles. nanocomposix.commdpi.com This could not only control particle size and prevent agglomeration but also impart specific surface functionalities. For instance, the hydrophobic myristate chains could render nanoparticles compatible with non-polar polymer matrices, leading to homogenous composites with enhanced strength and durability.

Furthermore, the aluminum core of the salt can be leveraged in the development of novel catalytic nanomaterials. Aluminum nanoparticles are known for their catalytic activity in various chemical transformations. nanocomposix.com By functionalizing these nanoparticles with 1-tetradecanol, it may be possible to create catalysts with tailored surface environments, potentially influencing reaction selectivity and efficiency. Research in this area could explore applications in areas such as sustainable fuel production and fine chemical synthesis. researchgate.net

A potential area of investigation is the formulation of core-shell nanoparticles where a core of a functional material is encapsulated within a shell of aluminum myristate. This could provide a protective barrier, improve stability, and facilitate delivery in various applications.

Table 1: Potential Nanotechnology Applications of 1-Tetradecanol, Aluminum Salt

| Application Area | Proposed Role of this compound | Potential Advanced Material Properties |

| Polymer Nanocomposites | Surface modifier for inorganic nanoparticles (e.g., Al2O3, TiO2) | Improved nanoparticle dispersion, enhanced mechanical strength, increased thermal stability. |

| Catalysis | Stabilizing and functionalizing agent for aluminum or other metal nanoparticles | Tunable catalytic activity and selectivity, improved catalyst lifetime. |

| Smart Coatings | Component in hydrophobic or self-healing coatings | Enhanced water repellency, corrosion resistance, and stimuli-responsive properties. |

| Drug Delivery | Encapsulating agent for hydrophobic drug molecules | Controlled release profiles, improved bioavailability of poorly soluble drugs. |

High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of new materials with desired properties can be significantly accelerated through high-throughput screening (HTS) and combinatorial chemistry. nih.govumd.edu These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, transforming the traditionally slow pace of materials research. elkamehr.com

In the context of this compound, HTS can be employed to systematically investigate the impact of varying the fatty acid chain length and the metal cation on the material's properties. nih.govnih.gov A combinatorial library could be generated where 1-tetradecanol is replaced with other long-chain alcohols, and aluminum is substituted with other metals (e.g., zinc, magnesium, calcium). This would result in a matrix of metal carboxylates with a wide range of properties.

These libraries could then be screened for a variety of performance metrics relevant to advanced materials. For example, the thermal stability, rheological behavior in different solvents, and film-forming properties could be rapidly assessed using automated instrumentation. researchgate.net This data-driven approach would enable the identification of lead compounds with optimal characteristics for specific applications, such as lubricants, coatings, or polymer additives.

Machine learning algorithms could be integrated with HTS data to develop predictive models that correlate the chemical structure of the metal carboxylate with its functional properties. arxiv.orgaps.org This would further accelerate the discovery process by enabling in-silico screening of virtual libraries, guiding the synthesis of only the most promising candidates.

Table 2: Conceptual High-Throughput Screening Workflow for Metal Carboxylate Discovery

| Step | Description | Key Parameters to Vary | High-Throughput Analysis Technique |

| 1. Library Synthesis | Automated parallel synthesis of a diverse library of metal carboxylates in a multi-well plate format. | Alcohol chain length (C12-C22), Metal cation (Al, Zn, Mg, Ca, etc.), Stoichiometry of reactants. | Robotic liquid handling and reaction monitoring. |

| 2. Property Screening | Rapid characterization of key physical and chemical properties of each compound in the library. | Thermal stability, solubility in various solvents, viscosity modification, surface tension. | Thermogravimetric Analysis (TGA), Automated Viscometry, Contact Angle Goniometry. |

| 3. Data Analysis | Collection and analysis of screening data to identify structure-property relationships. | Correlation of chemical structure with performance metrics. | Statistical analysis software, machine learning algorithms. |

| 4. Hit Identification | Selection of lead compounds with the most desirable properties for further investigation. | Compounds exhibiting superior thermal stability, solubility, or surface activity. | Automated data flagging and ranking. |

Development of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. elkamehr.com Future research on this compound should prioritize the development of sustainable synthesis routes and applications that align with these principles.

Traditional methods for synthesizing metal soaps often involve the use of organic solvents and high temperatures. Greener alternatives could include solvent-free reaction conditions, the use of bio-based solvents, or mechanochemical synthesis. For instance, exploring solid-state reactions between 1-tetradecanol and an aluminum precursor at room temperature could significantly reduce energy consumption and solvent waste. The use of aluminum sourced from recycled materials could further enhance the sustainability of the process. mdpi.comweforum.orgresearchgate.nettechexplorist.com

Another avenue for sustainable innovation lies in the application of this compound in environmentally friendly technologies. Its hydrophobic properties could be harnessed in the development of biodegradable and water-repellent coatings for paper and textiles, offering an alternative to fluorinated compounds. Furthermore, its potential as a rheology modifier could be explored in bio-based lubricants and greases, reducing reliance on petroleum-derived products.

Table 3: Comparison of Synthesis Methodologies for this compound

| Synthesis Method | Description | Advantages | Disadvantages | Sustainability Considerations |

| Conventional Solvent-Based | Reaction of 1-tetradecanol and an aluminum salt in an organic solvent at elevated temperatures. | High yield and purity. | Use of volatile organic solvents, high energy consumption. | High environmental impact due to solvent use and energy requirements. |

| Solvent-Free (Melt) | Direct reaction of molten 1-tetradecanol with an aluminum precursor. | Eliminates the need for organic solvents. | Requires high temperatures, potential for thermal degradation. | Reduced solvent waste, but still energy-intensive. |

| Mechanochemical | Grinding solid reactants (1-tetradecanol and an aluminum source) together to induce a chemical reaction. | Solvent-free, low energy consumption, can often be performed at room temperature. | May result in lower purity, requires specialized equipment. | High potential for sustainability due to low energy and solvent use. |

| Bio-based Solvent Synthesis | Utilizing renewable and biodegradable solvents for the reaction. | Reduced environmental impact from solvent use. | Bio-based solvents may have lower solvency or require more complex purification. | Improved sustainability profile compared to conventional methods. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-tetradecanol, aluminum salt, and what purity validation steps are recommended?

- Methodology : Synthesis typically involves reacting 1-tetradecanol with aluminum precursors (e.g., aluminum chloride) under controlled stoichiometric conditions. Post-synthesis, purity can be validated via elemental analysis (Al content) and spectroscopic techniques such as FTIR (to confirm ester/alcohol coordination) . For aluminum quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) is recommended, with calibration using standardized aluminum solutions .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Methodology : Solubility profiles should be determined in solvents like water, ethanol, and hexane using gravimetric analysis. Stability studies require monitoring degradation under varying pH (e.g., acidic/basic buffers) and temperatures via HPLC or UV-Vis spectroscopy. For colloidal systems (e.g., alumina suspensions), dynamic light scattering (DLS) can assess aggregation behavior .

Q. What spectroscopic techniques are suitable for confirming the structural integrity of this compound?

- Methodology : Use FTIR to identify functional groups (e.g., Al-O bonds at ~500 cm⁻¹ and hydroxyl stretches). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁷Al) can elucidate coordination geometry and ligand binding. For crystalline samples, X-ray diffraction (XRD) provides lattice parameter validation .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the coordination behavior of aluminum in 1-tetradecanol-based systems?

- Methodology : Density Functional Theory (DFT) simulations can model aluminum’s electronic structure and ligand interactions. Parameters include bond lengths, charge distribution, and Gibbs free energy of complexation. Validate results against experimental data (e.g., EXAFS for local Al coordination) .

Q. What advanced titration methods are effective for quantifying aluminum in this compound, especially in complex matrices?

- Methodology : Complexometric titration with EDTA is standard. Adjust pH to 4–6 using acetate buffer, and use indicators like xylenol orange. For trace analysis, employ back-titration with zinc sulfate. Ensure minimal interference by masking agents (e.g., triethanolamine for Fe³⁺) .

Q. How does the colloidal stability of alumina suspensions change when functionalized with 1-tetradecanol derivatives?

- Methodology : Prepare alumina colloids (e.g., α-alumina) and functionalize with 1-tetradecanol via sonication or reflux. Assess stability via zeta potential measurements and sedimentation kinetics. Compare with unmodified colloids under varying ionic strengths and temperatures .

Q. What are the challenges in detecting trace aluminum impurities in this compound, and how can lumogallion-based assays address them?

- Methodology : Lumogallion forms fluorescent complexes with aluminum, enabling detection at ≤1 ppm. Dissolve the sample in 2-propanol and hydrochloric acid, then measure fluorescence at λ_ex/λ_em = 360/490 nm. Calibrate using standard aluminum solutions (0–10 ppm) .

Methodological Considerations

- Experimental Design : For reproducibility, document stoichiometric ratios, solvent purity, and reaction kinetics. Include control groups (e.g., unmodified alumina) in colloidal studies.

- Data Contradictions : Address discrepancies in aluminum quantification by cross-validating with multiple techniques (e.g., AAS vs. EDTA titration). For computational models, refine parameters using experimental spectroscopic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.